molecular formula C15H25NO4 B6273863 4-(but-3-en-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid CAS No. 1260882-98-1

4-(but-3-en-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid

Cat. No.: B6273863
CAS No.: 1260882-98-1
M. Wt: 283.36 g/mol
InChI Key: DEHWQBGYEBKYPX-UHFFFAOYSA-N
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Description

4-(but-3-en-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (BOC) protecting group at the nitrogen position and a butenyl substituent at the 4-position of the piperidine ring. The BOC group is widely used in organic synthesis to protect amines during multi-step reactions, enabling selective functionalization of other reactive sites . The butenyl moiety introduces an alkene functionality, which may participate in cycloaddition or cross-coupling reactions, making this compound valuable in medicinal chemistry and materials science.

Properties

CAS No.

1260882-98-1

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

4-but-3-enyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C15H25NO4/c1-5-6-7-15(12(17)18)8-10-16(11-9-15)13(19)20-14(2,3)4/h5H,1,6-11H2,2-4H3,(H,17,18)

InChI Key

DEHWQBGYEBKYPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCC=C)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Sequential Alkylation and Boc Protection

A two-step approach combines piperidine alkylation followed by Boc protection. Source and collectively suggest the following optimized procedure:

  • Alkylation :

    • React piperidine-4-carboxylic acid with but-3-en-1-yl bromide in DMF/K2_2CO3_3 at 80°C for 12 hours.

    • Yield: 82–85% after recrystallization.

  • Boc Protection :

    • Treat the alkylated product with Boc2_2O (1.2 eq) and DMAP (0.1 eq) in THF at 25°C for 4 hours.

    • Yield: 93–95%.

One-Pot Hydrogenation-Alkylation-Protection

Source and propose a streamlined method leveraging hydrogenation and in situ protection:

  • Hydrogenation : Reduce 4-pyridine carboxylic acid to 4-piperidine carboxylic acid using Pd/C (5%) at 5 MPa H2_2 and 100°C.

  • Alkylation : Directly introduce the but-3-en-1-yl group via alkylation in DMF.

  • Boc Protection : Add Boc2_2O without intermediate purification.

This method reduces purification steps, achieving an overall yield of 78%.

Comparative Analysis of Synthetic Methods

MethodStepsTemperature RangeCatalyst/SolventYield (%)Purity (%)
Sequential Alkylation225–80°CK2_2CO3_3/DMF82–8595
One-Pot Integrated325–100°CPd/C, Boc2_2O/THF7890
Hydrogenation-Based290–100°CPd/C, H2_296.7898

The hydrogenation method (Source) offers the highest yield but requires specialized equipment for high-pressure conditions. In contrast, sequential alkylation balances practicality and efficiency for laboratory-scale synthesis.

Challenges and Optimization Strategies

Stereochemical Control

The quaternary carbon at position 4 of the piperidine ring introduces stereochemical complexity. Source highlights the use of chiral auxiliaries or asymmetric catalysis to enantioselectively install the but-3-en-1-yl group, though yields remain moderate (50–60%).

Boc Group Stability

While the Boc group is stable under basic conditions, prolonged exposure to heat (>80°C) can lead to premature deprotection. Source recommends maintaining reaction temperatures below 50°C during protection steps.

Purification Challenges

The compound’s polarity necessitates advanced purification techniques. Source advocates for high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase to achieve >99% purity .

Chemical Reactions Analysis

Types of Reactions

4-(but-3-en-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the but-3-en-1-yl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a suitable base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(but-3-en-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(but-3-en-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Piperidine Derivatives

Compound Name Substituents at Piperidine-4-Position Additional Functional Groups Molecular Formula Molecular Weight CAS Number
Target Compound But-3-en-1-yl Carboxylic acid C₁₅H₂₃NO₄ 297.35 Not provided
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid Amino (NH₂) Carboxylic acid C₁₁H₂₀N₂O₄ 244.29 252720-31-3
4-(3-Carboxyphenoxy)piperidine-1-carboxylic acid tert-butyl ester 3-Carboxyphenoxy Aromatic ether, carboxylic acid C₁₈H₂₃NO₆ 349.38 Not provided
4-[4-(BOC)piperazin-1-yl]benzoic acid Piperazinyl (BOC-protected) Aromatic carboxylic acid C₁₆H₂₃N₂O₄ 307.36 162046-66-4
4-((Benzyloxycarbonyl)aminomethyl)-1-BOC-piperidine-4-carboxylic acid Benzyloxycarbonyl-aminomethyl Carboxylic acid, carbamate C₂₀H₂₈N₂O₆ 392.45 1192189-66-4

Key Observations :

Substituent Effects: The butenyl group in the target compound introduces alkene reactivity, enabling Diels-Alder or thiol-ene click chemistry, which is absent in amino- or phenoxy-substituted analogs . Benzyloxycarbonyl-aminomethyl groups (e.g., in CAS 1192189-66-4) add steric bulk and carbamate stability, which may influence solubility and metabolic resistance .

BOC Protection: All compounds utilize the BOC group to protect the piperidine nitrogen, ensuring compatibility with acidic or oxidative reaction conditions. However, the steric environment varies: the butenyl substituent may slightly hinder BOC deprotection under standard acidic conditions (e.g., TFA) compared to smaller groups like amino .

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³) LogP (Predicted) Hazard Profile (GHS)
Target Compound Not reported ~410 (est.) ~1.18 (est.) 2.3 Likely H302, H315, H319†
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid N/A 410 1.18 1.8 H302, H315, H319, H335
4-(3-Carboxyphenoxy)piperidine-1-BOC Not reported Not reported Not reported 2.5 Not provided
4-[4-(BOC)piperazin-1-yl]benzoic acid Not reported Not reported Not reported 1.9 Not provided

Inferred from structurally similar compounds in and .

Key Observations :

  • Lipophilicity : The butenyl group increases logP (2.3 vs. 1.8–2.5 for analogs), suggesting improved membrane permeability for the target compound, which is advantageous in drug delivery .
  • Hazards : Most BOC-protected piperidine derivatives exhibit mild acute toxicity (H302: harmful if swallowed) and irritancy (H315, H319), consistent with carboxylic acid and BOC functionalities .

Key Observations :

  • The target compound’s alkene group positions it as a precursor for bioorthogonal chemistry or polymer cross-linking, whereas amino-substituted analogs are more suited for hydrogen-bonding interactions in enzyme inhibition .
  • Synthetic yields for BOC-protected piperidines vary based on substituent complexity. Steric hindrance from the butenyl group may reduce alkylation efficiency compared to smaller substituents .

Biological Activity

4-(but-3-en-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a piperidine ring, which is known for its diverse pharmacological properties, including anticancer, neuroprotective, and antimicrobial activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H19NO4\text{C}_{13}\text{H}_{19}\text{N}\text{O}_{4}

Key Features:

  • Piperidine Ring : The core structure that contributes to its biological activity.
  • Tert-butoxycarbonyl Group : Enhances stability and solubility.
  • Alkenyl Side Chain : Potentially increases reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several therapeutic areas:

1. Anticancer Activity

Research indicates that piperidine derivatives exhibit significant anticancer properties. A study demonstrated that compounds with a similar piperidine structure showed cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves apoptosis induction and inhibition of cell proliferation through interactions with specific cellular pathways, such as NF-kB signaling .

2. Neuroprotective Effects

Compounds containing piperidine moieties have been explored for their neuroprotective capabilities. Some derivatives have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes potentially leads to improved cognitive function by increasing acetylcholine levels in the brain .

3. Antimicrobial Properties

Piperidine derivatives have also been investigated for their antimicrobial effects. Compounds similar to this compound have demonstrated activity against various fungal strains by inhibiting chitin synthase, an essential enzyme for fungal cell wall synthesis .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of piperidine derivatives:

StudyFindings
Liu et al. (2023)Identified that certain piperidine derivatives exhibit enhanced cytotoxicity against cancer cells compared to standard treatments like bleomycin .
Malawska & Gobec (2023)Reported on dual inhibition of AChE and BuChE by piperidine compounds, highlighting their potential in Alzheimer's therapy .
ResearchGate Study (2024)Discussed the synthesis of piperidine derivatives with promising antimicrobial activity against various pathogens .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the piperidine ring significantly affect the biological activity of the compounds. The presence of specific substituents can enhance binding affinity to target proteins and improve pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(but-3-en-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by alkylation or substitution to introduce the butenyl group. Carboxylic acid functionalization is achieved via oxidation or hydrolysis. For example, the Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base like triethylamine. Alkylation may employ but-3-en-1-yl halides under anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization ensures high purity. Reaction optimization includes temperature control (0–25°C) and solvent selection (e.g., DMF or THF) to minimize side reactions .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Key analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and Boc group integrity.
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight.
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} confirm the carbonyl groups (Boc and carboxylic acid).
  • Melting Point Analysis : Consistency with literature values (if available) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Despite limited toxicity data for the specific compound, standard precautions for Boc-protected piperidines apply:

  • Use fume hoods to avoid inhalation of fine particles.
  • Wear nitrile gloves, lab coats, and safety goggles.
  • Store at 2–8°C under inert gas (argon/nitrogen) to prevent Boc group hydrolysis.
  • Avoid contact with strong acids/bases, which may release toxic gases (e.g., tert-butyl alcohol) .

Q. What are common reactions involving the carboxylic acid and Boc groups?

  • Methodological Answer :

  • Carboxylic Acid Reactions : Esterification (via DCC/DMAP coupling), amide formation (using HATU or EDCI), or reduction to alcohols (LiAlH4_4).
  • Boc Deprotection : Treatment with TFA (trifluoroacetic acid) in dichloromethane yields the free amine.
  • Butenyl Group Reactivity : Participation in Diels-Alder cycloadditions or thiol-ene click chemistry .

Q. In which research areas is this compound primarily applied?

  • Methodological Answer : It serves as a versatile intermediate in:

  • Medicinal Chemistry : Synthesis of kinase inhibitors or GPCR-targeted molecules.
  • Peptide Mimetics : Incorporation into peptidomimetic scaffolds via carboxylic acid coupling.
  • Material Science : Functionalization of polymers or dendrimers via reactive olefin groups .

Advanced Research Questions

Q. How can reaction yields be optimized during Boc protection and alkylation?

  • Methodological Answer :

  • Solvent Optimization : Use anhydrous THF for Boc protection to enhance solubility and reduce side reactions.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate Boc group coupling.
  • Temperature Control : Maintain 0°C during alkylation to suppress elimination byproducts.
  • Workup Strategies : Quench reactions with aqueous NH4_4Cl to stabilize intermediates .

Q. What strategies resolve stereochemical challenges during synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-piperidine derivatives).
  • Asymmetric Catalysis : Employ palladium-catalyzed allylic alkylation with chiral ligands (e.g., BINAP).
  • Chromatographic Separation : Utilize chiral stationary phases (e.g., Chiralpak® columns) to isolate enantiomers .

Q. How are trace impurities analyzed and mitigated?

  • Methodological Answer :

  • HPLC-MS : Identify impurities (e.g., de-Boc products or oxidation byproducts) using tandem MS.
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile functional groups.
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove polar impurities .

Q. How can structure-activity relationship (SAR) studies be designed using analogs?

  • Methodological Answer :

  • Analog Synthesis : Replace the butenyl group with alkyl/aryl substituents or modify the carboxylic acid to esters/amides.
  • Biological Assays : Test analogs against target enzymes (e.g., proteases) using fluorescence-based activity assays.
  • Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How should conflicting toxicity data from safety sheets be interpreted?

  • Methodological Answer :

  • Risk Assessment : Cross-reference SDS classifications (e.g., vs. 11) and prioritize data from peer-reviewed studies.
  • In Vitro Testing : Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) to validate acute toxicity claims.
  • Precautionary Principle : Assume Category 4 toxicity (oral/dermal) unless proven otherwise, and implement strict exposure controls .

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